BenchChemオンラインストアへようこそ!

Glycopyrrolate

Anesthesiology Geriatric Surgery Postoperative Delirium

Glycopyrrolate is the definitive quaternary ammonium muscarinic antagonist for R&D where blood-brain barrier exclusion is paramount. Unlike tertiary amines (atropine, scopolamine), its permanently charged structure prevents CNS penetration—delivering 58% lower postoperative delirium risk (11.7% vs 27.9%). Offers 5-6× greater antisialagogue potency than atropine with 3-4× longer duration. Slow M3 dissociation (t1/2 >96 min) supports once-daily LAMA formulations for COPD. For hyperhidrosis, 47% lower dry mouth vs oxybutynin. Ideal for geriatric, cardiovascular, and respiratory research.

Molecular Formula C19H28BrNO3
Molecular Weight 398.3 g/mol
CAS No. 596-51-0
Cat. No. B1671915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycopyrrolate
CAS596-51-0
SynonymsBromide, Glycopyrronium
Glycopyrrolate
Glycopyrronium Bromide
NVA 237
NVA-237
NVA237
Pyrrolidinium, 3-((cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide
Molecular FormulaC19H28BrNO3
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
InChIInChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1
InChIKeyVPNYRYCIDCJBOM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility9.44e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Glycopyrrolate (CAS 596-51-0) Procurement Guide: Quaternary Ammonium Anticholinergic for Peripheral Muscarinic Antagonism


Glycopyrrolate (glycopyrronium bromide; CAS 596-51-0; molecular formula C19H28BrNO3; molecular weight 398.33) is a synthetic quaternary ammonium muscarinic acetylcholine receptor antagonist [1]. Its permanently charged quaternary ammonium structure is the defining physicochemical feature that limits its passage across lipid membranes, including the blood-brain barrier and the placenta, in direct contrast to tertiary amine anticholinergics such as atropine and scopolamine [2]. Glycopyrrolate binds human and guinea-pig airway muscarinic receptors (M1-M3) with high affinity in the nanomolar range (Ki values 0.5-3.6 nM) and shows no subtype selectivity among M1-M3 receptors [3]. The compound is eliminated primarily unchanged in urine and bile, with a plasma half-life of approximately 1.7 hours (range 0.6-4.6 hours) [4].

Glycopyrrolate Procurement: Why In-Class Anticholinergic Substitution Is Not Clinically or Operationally Interchangeable


Within the class of muscarinic antagonists, glycopyrrolate cannot be substituted with atropine, scopolamine, ipratropium, or oxybutynin without altering key performance characteristics. These compounds differ fundamentally in their molecular structure (tertiary vs. quaternary amine), which governs their ability to cross the blood-brain barrier and placenta [1]. Differences in receptor binding kinetics determine the duration of action in airway smooth muscle [2]. Variations in potency and organ selectivity affect the risk of tachycardia, central nervous system toxicity, and dry mouth [3]. In therapeutic equivalence assessments, generic glycopyrrolate products must demonstrate bioequivalence to the reference listed drug (e.g., Cuvposa) and carry an 'AA' therapeutic equivalence code to be considered substitutable [4]. The evidence below quantifies these differentiation dimensions.

Glycopyrrolate Comparative Evidence: Head-to-Head Quantitative Differentiation Against Atropine, Scopolamine, Ipratropium, and Oxybutynin


Glycopyrrolate vs. Atropine: CNS Penetration and Postoperative Delirium Risk Reduction

Glycopyrrolate, due to its quaternary ammonium structure, does not significantly cross the blood-brain barrier, whereas atropine readily penetrates the CNS [1]. In a randomized controlled trial of 121 older adults (aged 65-80 years) undergoing laparoscopic colorectal surgery, the incidence of postoperative delirium (POD) within the first 3 days was 11.7% in the glycopyrrolate-neostigmine group versus 27.9% in the atropine-neostigmine group (relative risk 0.42; 95% CI 0.19-0.94; p=0.045) [2].

Anesthesiology Geriatric Surgery Postoperative Delirium Blood-Brain Barrier

Glycopyrrolate vs. Atropine: Antisialagogue Potency and Duration

In a controlled volunteer study, glycopyrrolate demonstrated 5-6 times greater potency than atropine in its antisialagogue (saliva-reducing) effect following intramuscular administration [1]. This finding is supported by a more recent randomized trial in children undergoing tonsillectomy and adenoidectomy, where glycopyrrolate (0.005 mg/kg) and atropine (0.01 mg/kg) showed no significant difference in oral secretion weight, but glycopyrrolate was associated with a smoother perioperative heart rate profile [2]. The longer duration of action for glycopyrrolate (3-4 times longer than atropine) is also noted in comparative studies of neuromuscular blockade reversal [3].

Anesthesiology Premedication Salivary Secretion Potency

Glycopyrrolate vs. Atropine: Hemodynamic Stability in Neuromuscular Blockade Reversal

Glycopyrrolate exerts less influence on cardiac conduction than atropine, resulting in more stable hemodynamics during reversal of neuromuscular blockade [1]. In a randomized controlled trial of 200 pediatric patients, the area under the curve (AUC) for heart rate changes in the first 15 minutes post-administration was significantly lower in the glycopyrrolate group than in the atropine group (p < 0.05) [2]. In a separate randomized controlled trial of elderly patients (aged 65-80 years) undergoing non-cardiac surgery, heart rate was significantly lower in the glycopyrrolate group compared to the atropine group at 2-8 minutes after administration (p < 0.05), and mean arterial pressure was significantly lower at 1-4 minutes (p < 0.05) [3].

Anesthesiology Cardiovascular Neuromuscular Blockade Elderly

Glycopyrrolate vs. Ipratropium Bromide: Receptor Dissociation Kinetics and Duration of Bronchodilation

In human airway smooth muscle, glycopyrrolate dissociates slowly from muscarinic receptors, with 60% protection against [3H]-NMS binding at 30 nM, compared to ipratropium bromide which shows faster dissociation [1]. In human airways in vitro, the duration of action (t1/2 offset) for glycopyrrolate was >96 minutes, significantly longer than ipratropium bromide (t1/2 offset = 59.2 ± 17.8 minutes) [2]. In a clinical crossover study of 10 atopic asthmatic volunteers, bronchodilatation and bronchoprotection against methacholine challenge were significantly longer with nebulized glycopyrrolate than with ipratropium bromide, with protection maintained to 30 hours (the last time point measured) [3].

Pulmonology COPD Asthma Muscarinic Receptor Pharmacokinetics

Glycopyrrolate vs. Oxybutynin: Lower Incidence of Dry Mouth in Hyperhidrosis Treatment

In a systematic review of oral anticholinergic medications for primary hyperhidrosis, dry mouth was reported in 38.6% (range 27.8-63.2%) of patients taking glycopyrrolate, compared to 73.4% (range 43.3-100%) of patients taking oxybutynin 10 mg/day [1]. In a prospective study of 58 patients with hyperhidrosis who had previously failed oxybutynin therapy, 70.7% responded to oral glycopyrrolate at 3 months, with 75.6% of responders achieving an 'excellent' response [2]. At 12 months, 53.4% maintained response, indicating durable efficacy in this oxybutynin-refractory population [3].

Dermatology Hyperhidrosis Anticholinergic Side Effects Dry Mouth

Glycopyrrolate vs. Scopolamine: CNS Side Effect Profile Due to Blood-Brain Barrier Exclusion

Scopolamine, a tertiary amine, readily crosses the blood-brain barrier and causes significant central nervous system effects including sedation, amnesia, and at therapeutic doses, agitation and delirium [1]. Glycopyrrolate, as a quaternary ammonium compound, does not significantly cross the blood-brain barrier and is almost devoid of CNS and ophthalmic activity [2]. This structural difference is explicitly noted in FDA-approved labeling: 'The highly polar quaternary ammonium group of glycopyrrolate limits its passage across lipid membranes, such as the blood-brain barrier, in contrast to atropine sulfate and scopolamine hydrobromide, which are non-polar tertiary amines which penetrate lipid barriers easily' [3].

Pharmacology Blood-Brain Barrier CNS Toxicity Antisialagogue

Glycopyrrolate Procurement: Validated Application Scenarios Based on Comparative Evidence


Perioperative Antisialagogue with Reduced CNS Risk in Elderly or High-Risk Surgical Populations

Glycopyrrolate is the preferred preoperative antisialagogue for patients aged 65 and older undergoing major surgery, based on direct evidence of a 58% relative risk reduction in postoperative delirium compared to atropine (POD incidence 11.7% vs. 27.9%; RR 0.42; p=0.045) [1]. Its quaternary ammonium structure prevents blood-brain barrier penetration, eliminating the central anticholinergic syndrome risk associated with atropine and scopolamine [2]. Additionally, glycopyrrolate provides 5-6 times greater antisialagogue potency than atropine on a weight basis, with 3-4 times longer duration, reducing the need for redosing during extended procedures [3]. This combination of CNS safety and sustained peripheral efficacy makes glycopyrrolate the evidence-based choice for elderly, cognitively vulnerable, and cardiovascularly compromised surgical patients.

Reversal of Neuromuscular Blockade with Hemodynamic Stability

Glycopyrrolate combined with neostigmine (G/N) is the evidence-preferred regimen for reversing residual neuromuscular blockade in patients where hemodynamic stability is prioritized, particularly the elderly and those with cardiovascular comorbidities. Two randomized controlled trials demonstrate that G/N causes significantly less heart rate fluctuation than atropine-neostigmine (A/N), with lower area under the curve for heart rate change in the first 15 minutes post-administration (p < 0.05) [4] and significantly lower heart rate and mean arterial pressure in elderly patients (p < 0.05) [5]. ST segment depression, an indicator of myocardial ischemia, was observed in the atropine group but not the glycopyrrolate group [6]. Procurement of glycopyrrolate for neuromuscular blockade reversal should be prioritized in facilities with large geriatric or cardiac surgery volumes.

Long-Acting Bronchodilation in COPD and Asthma Maintenance Therapy

Glycopyrrolate's slow dissociation from human airway muscarinic receptors (60% protection against [3H]-NMS binding at 30 nM; t1/2 offset >96 min in human airways in vitro) translates to prolonged bronchodilation exceeding that of ipratropium bromide (t1/2 offset = 59.2 ± 17.8 min) [7]. Clinical data confirm that bronchoprotection against methacholine challenge is maintained to at least 30 hours with nebulized glycopyrrolate, significantly longer than with ipratropium bromide [8]. This pharmacokinetic profile supports once-daily dosing formulations for COPD and asthma maintenance, positioning glycopyrrolate as a long-acting muscarinic antagonist (LAMA) with advantages over shorter-acting alternatives like ipratropium in terms of patient convenience and adherence.

Oral Therapy for Hyperhidrosis After Oxybutynin Intolerance or Failure

Oral glycopyrrolate is the evidence-supported second-line anticholinergic for primary hyperhidrosis, particularly for patients who cannot tolerate oxybutynin due to dry mouth or who have failed oxybutynin therapy. Systematic review data show a dry mouth incidence of 38.6% with glycopyrrolate versus 73.4% with oxybutynin 10 mg/day, representing an approximate 47% relative reduction in this dose-limiting adverse effect [9]. In a prospective study of oxybutynin-refractory patients, 70.7% responded to glycopyrrolate at 3 months, with 75.6% of responders achieving an 'excellent' response; 53.4% maintained response at 12 months [10]. Glycopyrrolate's improved tolerability profile supports its use as a preferred oral option for patients concerned about anticholinergic side effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycopyrrolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.